2-Chloro-4-fluorobenzyl alcohol
Overview
Description
2-Chloro-4-fluorobenzyl alcohol: is an organic compound with the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . It is a white to yellow powder or crystalline substance that is used primarily in research and chemical synthesis . The compound is characterized by the presence of a chlorine atom and a fluorine atom attached to a benzene ring, with a hydroxyl group (-OH) attached to the benzyl position .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-fluorobenzyl alcohol can be synthesized through various methods. One common method involves the chlorination of 4-fluorotoluene followed by hydrolysis . The process typically involves:
Chlorination: 4-fluorotoluene is subjected to chlorination under the irradiation of high-pressure ultraviolet light, resulting in the formation of 2-chloro-4-fluorotoluene.
Hydrolysis: The chlorinated product is then hydrolyzed in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and hydrolysis steps, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzyl alcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-4-fluorobenzaldehyde or 2-chloro-4-fluorobenzoic acid.
Reduction: 2-Chloro-4-fluorobenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4-fluorobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The chlorine and fluorine atoms can also affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .
Comparison with Similar Compounds
2-Chloro-4-fluorotoluene: Similar structure but lacks the hydroxyl group.
4-Chloro-2-fluorobenzyl alcohol: Similar structure with different positions of chlorine and fluorine atoms.
2-Chloro-4-fluorobenzaldehyde: Oxidized form of 2-chloro-4-fluorobenzyl alcohol.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a hydroxyl group at the benzyl position. This combination of functional groups makes it a versatile intermediate for various chemical reactions and applications .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHMDLLAHZUDRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407224 | |
Record name | 2-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208186-84-9 | |
Record name | 2-Chloro-4-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluorobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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